molecular formula C20H22ClN3O2 B279547 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Numéro de catalogue: B279547
Poids moléculaire: 371.9 g/mol
Clé InChI: SEBJRDZWNZYWCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2005 by researchers at Millennium Pharmaceuticals, Inc. MLN8054 has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Mécanisme D'action

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its substrates and disrupts the normal progression of the cell cycle. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on cancer cells, including inhibition of cell growth, induction of apoptosis, and disruption of the cell cycle. In addition, this compound has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its specificity for Aurora A kinase, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical trials. In addition, this compound may have limited efficacy in certain types of cancer, which may require the development of alternative therapies.

Orientations Futures

There are several future directions for research on 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, including the development of combination therapies that target multiple pathways involved in cancer growth and progression. In addition, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the development of alternative Aurora A kinase inhibitors may provide additional options for cancer therapy.

Méthodes De Synthèse

The synthesis of 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, starting with the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base. This intermediate product is then reacted with a reducing agent to yield the final product, this compound. The synthesis of this compound has been described in detail in a publication by researchers at Millennium Pharmaceuticals, Inc.

Applications De Recherche Scientifique

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been studied for its potential use in cancer treatment, specifically in the treatment of solid tumors. The compound has been shown to inhibit the activity of a protein called Aurora A kinase, which is involved in cell division and is overexpressed in many types of cancer. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.

Propriétés

Formule moléculaire

C20H22ClN3O2

Poids moléculaire

371.9 g/mol

Nom IUPAC

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-13-11-23(12-14-24)16-9-7-15(8-10-16)22-20(26)17-5-3-4-6-18(17)21/h3-10H,2,11-14H2,1H3,(H,22,26)

Clé InChI

SEBJRDZWNZYWCY-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

SMILES canonique

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.